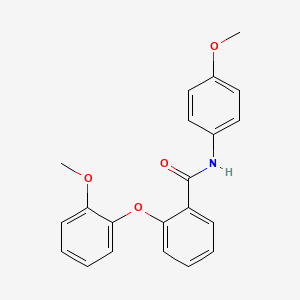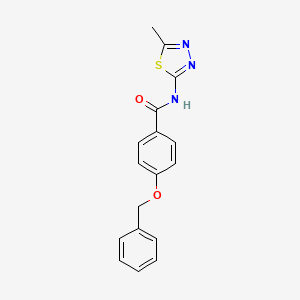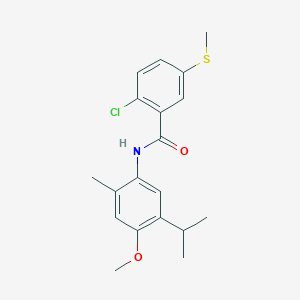
N-(2-bromophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Vue d'ensemble
Description
N-(2-bromophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide, also known as BBA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. BBA belongs to the family of benzoxazinones, which are known to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of STAT3, a transcription factor that is overexpressed in many types of cancer. This compound has also been shown to inhibit the activity of AKT and mTOR, two key signaling pathways involved in cancer cell survival and proliferation. In inflammation, this compound has been shown to inhibit the activity of IKKβ, a key kinase involved in the activation of NF-κB. This compound has also been shown to inhibit the activity of JAK2 and TYK2, two kinases involved in the activation of STAT3. In viral infections, this compound has been shown to inhibit the replication of viruses by interfering with viral entry, replication, and assembly.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress the expression of various oncogenes. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines, reduce the infiltration of immune cells, and prevent tissue damage. In viral infections, this compound has been shown to inhibit viral replication, reduce viral load, and prevent viral-induced cytopathic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-bromophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide in lab experiments is its broad spectrum of biological activities. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral effects, making it a versatile tool for studying various diseases. Another advantage of using this compound is its relatively low toxicity and high solubility, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of using this compound is its limited availability and high cost, which may limit its widespread use in research.
Orientations Futures
There are several future directions for N-(2-bromophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide research. One direction is to further elucidate its mechanism of action, particularly in cancer cells, inflammation, and viral infections. Another direction is to explore its potential therapeutic applications in other diseases, such as autoimmune diseases and neurological disorders. Additionally, the development of more efficient synthesis methods and analogs of this compound may improve its pharmacological properties and increase its availability for research.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB, a key transcription factor involved in inflammation. In viral infection research, this compound has been shown to inhibit the replication of various viruses, including HIV, influenza, and dengue virus.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-11-5-1-2-6-12(11)18-15(20)9-19-13-7-3-4-8-14(13)22-10-16(19)21/h1-8H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXFUGJEFYSYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-benzoxazol-2-yl)benzyl]propanamide](/img/structure/B4410194.png)

![5-[(3-thienylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4410197.png)
![ethyl 4-cyano-5-[(4-ethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4410205.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B4410214.png)
![1-[4-(3-tert-butylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4410219.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B4410227.png)
![4-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4410233.png)
![4-(2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}ethoxy)benzonitrile](/img/structure/B4410234.png)

![3-{2-[4-(hydroxymethyl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4410258.png)
![5-[(2-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4410259.png)
